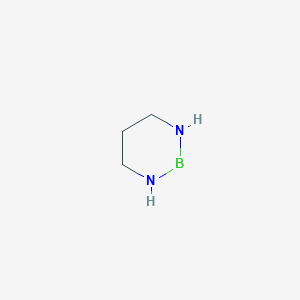
1,3,2-Diazaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Diazaborinane, also known as DAB, is a heterocyclic compound that has been widely used in various scientific research applications. This compound is unique due to its ability to form stable complexes with transition metals, which makes it an excellent ligand for catalysis and other chemical reactions.
Wissenschaftliche Forschungsanwendungen
1,3,2-Diazaborinane has been used in various scientific research applications due to its unique properties. It is commonly used as a ligand for catalysis and other chemical reactions. 1,3,2-Diazaborinane complexes with transition metals have been shown to be highly effective catalysts for a range of reactions, including hydrogenation, cross-coupling, and C-H activation.
Wirkmechanismus
The mechanism of action of 1,3,2-Diazaborinane is related to its ability to form stable complexes with transition metals. These complexes act as catalysts for various chemical reactions, including hydrogenation and cross-coupling. 1,3,2-Diazaborinane complexes with transition metals have been shown to be highly effective catalysts due to their ability to activate hydrogen and carbon-hydrogen bonds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1,3,2-Diazaborinane. However, studies have shown that 1,3,2-Diazaborinane complexes with transition metals can be highly toxic to cells and can cause oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1,3,2-Diazaborinane has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high affinity for transition metals, making it an excellent ligand for catalysis and other chemical reactions. However, there are also limitations to using 1,3,2-Diazaborinane in lab experiments. It can be highly toxic to cells, and its use requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the use of 1,3,2-Diazaborinane in scientific research. One area of interest is the development of new 1,3,2-Diazaborinane complexes with transition metals that can be used as catalysts for a wider range of reactions. Another area of interest is the investigation of the potential use of 1,3,2-Diazaborinane complexes in drug discovery and development. Finally, there is also interest in the development of new synthesis methods for 1,3,2-Diazaborinane that can be used to produce larger quantities of the compound.
Synthesemethoden
The synthesis of 1,3,2-Diazaborinane involves the reaction of ammonia borane with trimethylamine. The reaction is carried out in the presence of a catalyst, which is typically a transition metal complex. The resulting product is a white crystalline solid that can be purified through recrystallization.
Eigenschaften
CAS-Nummer |
13070-16-1 |
|---|---|
Produktname |
1,3,2-Diazaborinane |
Molekularformel |
C3H8BN2 |
Molekulargewicht |
82.92 g/mol |
InChI |
InChI=1S/C3H8BN2/c1-2-5-4-6-3-1/h5-6H,1-3H2 |
InChI-Schlüssel |
YCSADFRUBJTLQR-UHFFFAOYSA-N |
SMILES |
[B]1NCCCN1 |
Kanonische SMILES |
[B]1NCCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Cyclobutene-1,2-dione, 3-[4-(dibutylamino)phenyl]-4-hydroxy-](/img/structure/B173072.png)
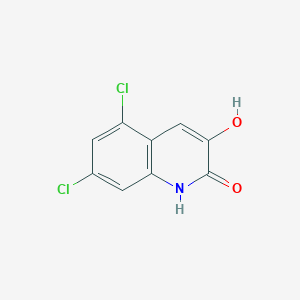
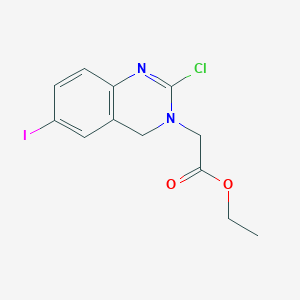
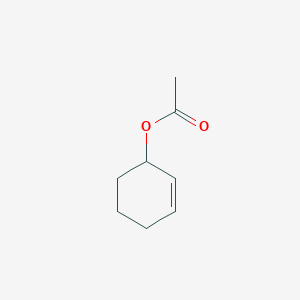
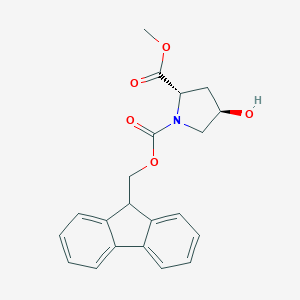

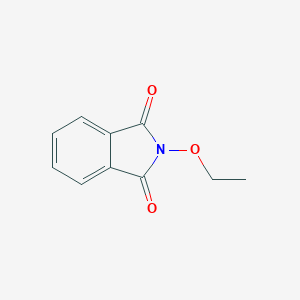

![1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B173096.png)
![(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B173098.png)
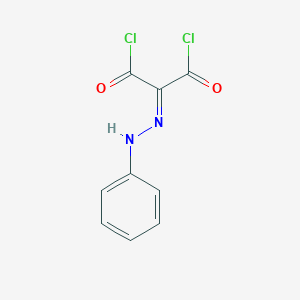
![1,4,8-Tris-(4-methylphenyl)sulfonyl-11-[[4-[[4,8,11-tris-(4-methylphenyl)sulfonyl-1,4,8,11-tetrazacyclotetradec-1-yl]methyl]phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane](/img/structure/B173105.png)
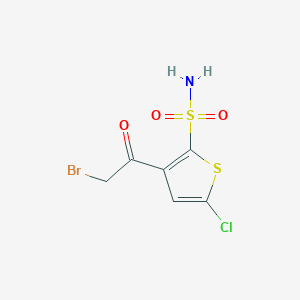
![3-(4-((E)-2-[4-(Dibutylamino)phenyl]ethenyl)-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B173108.png)